molecular formula C7H14N2O B2659299 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane CAS No. 1369103-58-1

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

Cat. No.: B2659299
CAS No.: 1369103-58-1
M. Wt: 142.202
InChI Key: NNRYNNIIXWCPSD-UHFFFAOYSA-N
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Description

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS Number: 1369103-58-1) is a chemical compound with the molecular formula C 7 H 14 N 2 O and a molecular weight of 142.20 g/mol . It is characterized by a spirocyclic structure that incorporates both oxygen and nitrogen heteroatoms, specifically belonging to the class of 5-oxa-2,8-diazaspiro[3.5]nonane derivatives . This complex ring system makes it a valuable specialty building block in organic synthesis and pharmaceutical research. Its primary research value lies in its use as a key synthetic intermediate and a structural motif in medicinal chemistry . Diazaspiro cores, such as the one in this compound, are frequently examined as sophisticated, three-dimensional alternatives to common flat aromatic systems or simple piperazines in drug discovery . For instance, this specific scaffold has been investigated as a core component in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a significant class of compounds studied for oncology and other therapeutic areas . Incorporating such spirodiamine motifs can fine-tune the properties of drug candidates, potentially influencing their affinity for target proteins, selectivity, and overall pharmacokinetic profiles. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9-3-2-8-4-7(9)5-10-6-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRYNNIIXWCPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369103-58-1
Record name 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane
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Synthetic Methodologies for 5 Methyl 2 Oxa 5,8 Diazaspiro 3.5 Nonane and Analogues

General Strategies for Spirocyclic [3.5]nonane Ring Systems

The construction of the spiro[3.5]nonane scaffold, which combines a four-membered oxetane (B1205548) ring and a six-membered piperazine (B1678402) ring, relies on established principles of organic synthesis, adapted for the formation of strained ring systems and the creation of the spirocyclic junction.

Ring-expansion reactions serve as a powerful tool for alleviating ring strain and accessing larger, more complex cyclic systems. In the context of spirocycle synthesis, a common strategy involves the expansion of a smaller ring already attached to the eventual spirocenter. For instance, the expansion of a cyclopropane (B1198618) ring to a cyclobutane (B1203170) can be achieved through the rearrangement of an oxaspiro[2.2]pentane intermediate. nih.gov This process is driven by the release of ring strain and the formation of a stable carbonyl group. nih.gov Such methodologies can be adapted to create the four-membered ring of a spiro[3.5]nonane system.

Cascade reactions that combine cyclization and ring expansion are particularly efficient. whiterose.ac.uk These processes can be initiated by a nucleophile, leading to a sequence of ring-forming and ring-expanding steps to build the target spirocycle from a linear precursor. whiterose.ac.ukresearchgate.net The viability and success of these expansion strategies are often predicted and supported by Density Functional Theory (DFT) calculations, which help determine the energetic favorability of the transformation based on ring size. researchgate.net

Intramolecular cyclization is a cornerstone of spirocycle synthesis, wherein a linear precursor containing two reactive functional groups is induced to form a ring. scripps.edu This strategy is widely employed for creating both carbocyclic and heterocyclic spiro compounds. rsc.org The key is to design a precursor where the chain length and functional group placement favor the formation of the desired ring system upon reaction.

A relevant example is the synthesis of the related 2,5-dioxa-8-azaspiro[3.5]nonane, which utilizes a crucial intramolecular cyclization step. google.com In this process, a precursor molecule undergoes self-cyclization under the action of a base in an inert atmosphere to generate the spirocyclic lactam intermediate. google.com This approach highlights the formation of one of the rings around a pre-existing functionalized core. Intramolecular Diels-Alder reactions and aldol (B89426) condensations are other powerful methods for constructing the cyclic components of spiro systems. rsc.orgnih.gov

The synthesis of complex spirocycles often begins with simpler, commercially available cyclic or aliphatic starting materials. The choice of precursor is critical as it dictates the subsequent reaction pathway. For analogues of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, a common approach is to start with a pre-formed ring that will become one of the two rings in the final spirocycle.

For example, the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane commences with 3-((benzylamino)methyl)oxetan-3-ol as the raw material. google.com This starting material already contains the four-membered oxetane ring, which serves as the foundation upon which the second ring is constructed. Similarly, the synthesis of 2-oxa-7-azaspiro[3.5]nonane can start from a substituted piperidine (B6355638) derivative, where the six-membered ring is the initial building block. mdpi.com A diol is prepared, which then undergoes a one-pot mesylation and ring closure to form the attached oxetane ring, creating the spiro junction. mdpi.com

Key Reaction Conditions and Reagents in Synthesis

The specific reagents and conditions employed are critical for successfully navigating the synthetic pathways to spirocycles, influencing yield, selectivity, and functional group tolerance.

Reduction reactions are frequently used in the synthesis of diazaspiro compounds to convert amide or nitrile functionalities into the corresponding amines that form the heterocyclic ring. A variety of reducing agents can be employed, with the choice depending on the specific substrate and the presence of other functional groups.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent used to convert amides to amines. libretexts.org In the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, a lactam intermediate is reduced using LiAlH₄ in an anhydrous solvent like tetrahydrofuran (B95107) to yield the corresponding cyclic amine. google.com Other common hydride reagents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), which are often used in reductive amination procedures to convert aldehydes and ketones into amines. libretexts.org Catalytic hydrogenation, using hydrogen gas over a palladium catalyst, is another important method, particularly for removing protecting groups like benzyl (B1604629) groups from nitrogen atoms. google.comrsc.org

The following table summarizes common reduction methodologies applicable to the synthesis of such spirocyclic amines.

Reagent/MethodSubstrate ExampleProductTypical Application
Lithium Aluminum Hydride (LiAlH₄) Amide / LactamAmineReduction of amide intermediates to form the final amine ring structure. google.comlibretexts.org
Sodium Borohydride (NaBH₄) ImineAmineUsed in reductive amination to form amines from carbonyl precursors. libretexts.org
Catalytic Hydrogenation (H₂/Pd) Benzyl-protected AmineAmineDeprotection of nitrogen atoms to yield the final spirocycle. google.comrsc.org
Borane Reagents (e.g., Triethylborane) AmideAmineCatalytic reduction of amides using silanes as the reducing agent. organic-chemistry.org

Alkylation and nucleophilic substitution are fundamental reactions for building the carbon skeleton and introducing functional groups during the synthesis of spirocycles. In the context of this compound, these reactions are key for constructing the rings and for methylation.

A typical step involves the reaction of an amine with an electrophile. For instance, the synthesis of a precursor for a related spirocycle involves reacting an amino alcohol with chloroacetyl chloride in the presence of a base like triethylamine. google.com This is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acid chloride. Such reactions are pivotal for elongating a side chain that will later participate in an intramolecular cyclization to form the second ring. google.com

Acylation and Amide Formation Strategies

Acylation and subsequent amide bond formation are fundamental steps in the synthesis and functionalization of diazaspiroalkane scaffolds. These reactions are typically used to introduce a wide variety of substituents onto the nitrogen atoms of the spirocyclic core, enabling the exploration of structure-activity relationships in drug development. The process generally involves the reaction of the amine functionality with an acylating agent such as an acid halide (e.g., acyl chloride), anhydride, or a carboxylic acid activated by a coupling reagent. youtube.com

The choice of acylating agent and reaction conditions depends on the stability of the substrate and the desired product. For instance, reacting a diazaspiro[3.5]nonane derivative with an acyl chloride in the presence of a non-nucleophilic base is a common and efficient method. Alternatively, direct amidation between a carboxylic acid and the amine can be achieved using various coupling agents, which activate the carboxylic acid to facilitate nucleophilic attack by the amine. youtube.comorganic-chemistry.org These methods are crucial for building more complex molecules from the basic spirocyclic framework.

Table 1: Common Reagents for Acylation and Amide Formation

Reagent Type Specific Example Typical Conditions
Acid Halide Acetyl Chloride Aprotic solvent (e.g., DCM), Base (e.g., Triethylamine), 0°C to RT
Acid Anhydride Acetic Anhydride Aprotic solvent, often with mild heating

| Carboxylic Acid | Benzoic Acid | Coupling agent (e.g., DCC, HATU), Base (e.g., DIPEA), Aprotic solvent (e.g., DMF) |

Protecting Group Strategies and Deprotection (e.g., N-Benzyl, tert-Butyloxycarbonyl)

In the multi-step synthesis of complex molecules like substituted this compound, protecting groups are essential tools. They are used to temporarily block one of the reactive nitrogen atoms in the diazaspiro core, allowing for selective modification of the other nitrogen. nih.gov The choice of protecting group is critical and depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal.

Commonly used nitrogen protecting groups in this context include the tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid). The benzyl group, introduced using benzyl bromide, is robust but can be removed under reductive conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C). nih.gov The differential protection of the two nitrogen atoms allows for orthogonal functionalization, which is a key strategy for creating diverse libraries of compounds. researchgate.net

Table 2: Protecting Group Strategies for Diazaspiro[3.5]nonanes

Protecting Group Abbreviation Protection Reagent Deprotection Conditions
tert-Butyloxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Acidic (e.g., TFA in DCM)

Staudinger Reaction for Spiro-β-lactam Synthesis

The Staudinger reaction, or ketene-imine cycloaddition, is a powerful method for the synthesis of β-lactams. wikipedia.orgorganic-chemistry.org This [2+2] cycloaddition involves the reaction of a ketene (B1206846) with an imine to form the four-membered β-lactam ring. wikipedia.orgacs.org This strategy can be adapted for the synthesis of spiro-β-lactam systems, where one of the atoms of the β-lactam ring is a spirocyclic center. mdpi.comnih.gov

In the context of synthesizing analogues of this compound, a precursor containing an imine functionality attached to the spirocyclic core could react with a suitable ketene. The ketene itself is often generated in situ from an acid chloride and a tertiary amine. organic-chemistry.org The stereochemical outcome of the reaction is influenced by the substituents on both the ketene and the imine, as the reaction proceeds through a zwitterionic intermediate before ring closure. organic-chemistry.orgacs.org This method provides a direct route to complex spirocyclic structures containing the pharmacologically important β-lactam moiety. wikipedia.orgmdpi.com

Oxidative Cyclization Reactions

Oxidative cyclization represents a modern and efficient strategy for constructing spirocyclic frameworks. whiterose.ac.ukresearchgate.net These reactions often involve the formation of a key carbon-nitrogen or carbon-oxygen bond through an intramolecular cyclization process triggered by an oxidant. For the synthesis of diazaspiro[3.5]nonane analogues, a suitably designed linear precursor containing a nucleophilic nitrogen and a group susceptible to oxidation (like a phenol) can be used. whiterose.ac.ukrsc.org

For example, a dearomatizing oxidative cyclization of phenols bearing pendant ureas or other nitrogen nucleophiles can lead to the formation of complex spirocyclic systems in a single step. whiterose.ac.ukresearchgate.net Reagents like phenyliodine(III) diacetate (PIDA) are commonly employed as oxidants. whiterose.ac.uk This approach is valuable for rapidly building molecular complexity from simpler starting materials and creating richly functionalized spirocyclic scaffolds. researchgate.netrsc.org A related strategy involves the iodocyclization of unsaturated precursors to generate oxa-spirocycles, which can then be further elaborated. rsc.org

Synthesis of Functionalized and Substituted Derivatives

Synthesis of Methyl-Substituted Analogues

The synthesis of methyl-substituted analogues, such as the title compound this compound, is of significant pharmaceutical interest. nih.gov These methyl groups can influence the compound's potency, selectivity, and pharmacokinetic properties. The synthesis of N-protected methyl-substituted 2,7-diazaspiro[3.5]nonane ring systems has been developed, providing scaffolds with differentiated nitrogen atoms for further functionalization. nih.gov

One approach involves nitrile lithiation followed by alkylation to introduce the methyl group onto the azetidine (B1206935) portion of the spirocycle. nih.gov Alternatively, for related spiropyrrolidine systems, 1,4-addition reactions with nitroalkanes followed by reduction and cyclization have been employed. nih.gov These methods allow for the controlled introduction of methyl groups at specific positions on the spirocyclic core, yielding valuable building blocks for medicinal chemistry. nih.gov

Incorporation of Diverse Functionalities (e.g., Halogenation, Carboxylic Acids)

To explore a wider chemical space and modulate biological activity, diverse functionalities are often incorporated into the spirocyclic framework. This includes the introduction of halogens and carboxylic acid groups. univ.kiev.uauniv.kiev.ua

Halogenation can be achieved using various electrophilic halogenating agents on an activated ring system. The position of halogenation can be directed by existing functional groups.

The incorporation of carboxylic acids is particularly valuable as it provides a handle for further modification, such as amide bond formation, or can serve as a key pharmacophoric feature. univ.kiev.uaprinceton.edu For instance, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been synthesized and used as a bioisostere of pipecolic acid. univ.kiev.uaresearchgate.net The synthesis often starts from a suitable precursor which is then elaborated through multi-step sequences to yield the desired carboxylic acid derivative. These functionalized spirocycles are then used in the design of novel bioactive compounds. univ.kiev.uauniv.kiev.ua

Table 3: List of Mentioned Compounds

Compound Name
This compound
N-Benzyl
tert-Butyloxycarbonyl
Phenyliodine(III) diacetate
7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid
Pipecolic acid
Di-tert-butyl dicarbonate
Benzyl bromide

Preparation of Salt Forms (e.g., Hydrochloride, Oxalate)

The isolation and purification of spirocyclic amines like this compound often involve their conversion into crystalline salt forms. This process enhances stability, improves handling characteristics, and facilitates purification. The most common salt forms are derived from reactions with inorganic or organic acids.

Hydrochloride Salts: The formation of hydrochloride salts is a standard procedure in medicinal and synthetic chemistry. For this compound, which contains two basic nitrogen atoms, the formation of a dihydrochloride (B599025) salt is possible. This is typically achieved by treating a solution of the free base in an appropriate organic solvent, such as diethyl ether or isopropanol, with a solution of hydrogen chloride (HCl) in a compatible solvent or with gaseous HCl. The resulting salt precipitates from the solution and can be isolated by filtration. Commercial suppliers list the availability of this compound hydrochloride, confirming its status as a stable and accessible form of the compound.

Oxalate (B1200264) Salts: Oxalic acid is a common di-carboxylic acid used to form crystalline salts with basic compounds. The reaction of this compound with oxalic acid would be expected to yield a stable oxalate salt. The stoichiometry of the reaction can be controlled to produce either a mono-oxalate or a di-oxalate salt, depending on the molar ratio of the reactants. The synthesis of oxalate salts for analogous spirocyclic amines, such as 2-oxa-7-azaspiro[3.5]nonane, has been described in the literature, suggesting that this is a viable and effective method for the salt formation of the title compound.

Salt FormCommon ReagentTypical Solvent(s)Purpose
Hydrochloride Hydrogen Chloride (HCl)Diethyl ether, Isopropanol, MethanolPurification, Stabilization, Improved Handling
Oxalate Oxalic AcidEthanol, Methanol, WaterCrystallization, Purification, Chiral Resolution

Stereoselective Synthesis and Chiral Resolution

The spirocyclic nature of this compound means that it can exist as a racemic mixture of enantiomers if synthesized from achiral starting materials. The production of single enantiomers is crucial for many applications, particularly in medicinal chemistry, necessitating the development of stereoselective synthetic routes or methods for chiral resolution.

Development of Enantioselective Pathways

While specific enantioselective pathways for this compound are not extensively detailed in publicly available literature, general strategies for the asymmetric synthesis of related spirocyclic systems can be considered.

Catalytic Asymmetric Synthesis: Modern synthetic methods increasingly rely on chiral catalysts to induce enantioselectivity. For the synthesis of spirocyclic oxetanes, iridium-catalyzed C-C coupling reactions have been shown to enable the asymmetric synthesis of oxetanes bearing quaternary stereocenters. nih.gov Similarly, organocatalysis has been employed for the enantioselective synthesis of chiral spirocyclic 1,3-diketones. rsc.org Such catalytic approaches could potentially be adapted to construct the chiral spirocenter of this compound precursors with high enantiomeric excess.

Use of Chiral Pool Starting Materials: An alternative approach involves starting the synthesis from readily available, enantiomerically pure natural products or their derivatives. This strategy transfers the chirality of the starting material to the final product through a series of stereocontrolled reactions.

Classical Resolution Techniques for Single Enantiomer Isolation

When a racemic mixture is produced, classical resolution techniques can be employed to separate the enantiomers.

Diastereomeric Salt Formation: This is the most common method for resolving racemic amines. wikipedia.org The technique involves reacting the racemic base with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. wikipedia.org This difference allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine is recovered by treating the isolated diastereomeric salt with a base to remove the chiral resolving agent. wikipedia.org

Common Chiral Resolving Agents for Amines
(+)-Tartaric Acid
(-)-Tartaric Acid
(+)-Camphorsulfonic Acid
(-)-Camphorsulfonic Acid
(R)-(-)-Mandelic Acid
(S)-(+)-Mandelic Acid

Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. For spirocyclic amines, enzymatic or metal-catalyzed kinetic resolution can be highly effective. rsc.orgethz.ch For instance, kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using a chiral base. rsc.org Similarly, biocatalytic kinetic resolution of spiro-epoxyoxindoles has been demonstrated using enzymes. acs.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the other enantiomer. The separation of the product from the unreacted starting material yields both enantiomers in enriched forms.

Process Optimization and Scalability in Research Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a larger, potentially industrial-scale process requires careful optimization of reaction conditions to maximize efficiency, yield, and safety while minimizing cost and environmental impact.

Efficiency and Yield Considerations for Laboratory and Potential Industrial Scale

The scalability of synthetic routes for spirocyclic heterocycles is a critical consideration for their practical application in drug discovery and development. researchgate.nettandfonline.com Key factors in process optimization include:

Starting Material Availability and Cost: For large-scale synthesis, starting materials must be readily available and inexpensive.

Reaction Conditions: Optimization involves adjusting parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize side-product formation. Harsh reaction conditions can complicate scale-up and limit the substrate scope. acs.org

Purification Methods: Chromatographic purification is often not feasible on an industrial scale. Therefore, developing procedures that yield products pure enough to be isolated by crystallization or distillation is highly desirable. The formation of crystalline salts, as discussed previously, is a key strategy in this regard.

Application of Flow Technology in Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of organic molecules, including heterocycles. springerprofessional.deresearchgate.net This approach offers several advantages over traditional batch processing, particularly for scalability and safety.

Enhanced Heat and Mass Transfer: Reactions are conducted in small-diameter tubes or channels, leading to superior heat and mass transfer compared to large batch reactors. This allows for precise temperature control, which is critical for highly exothermic or temperature-sensitive reactions.

Improved Safety: The small internal volume of flow reactors means that only a small quantity of material is reacting at any given time, significantly reducing the risks associated with handling hazardous reagents or intermediates.

Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than redesigning large-scale reactors. This makes the transition from laboratory to production scale more straightforward. uc.pt

Integration of Steps: Flow technology allows for the "telescoping" of multiple reaction steps into a single, continuous sequence without the need to isolate and purify intermediates. uc.pt This can dramatically improve efficiency and reduce waste.

The synthesis of heterocyclic compounds, including spirocycles, is well-suited to flow chemistry, and this technology is increasingly being adopted to accelerate the synthesis of complex molecules for medicinal chemistry and natural product synthesis. researchgate.netsci-hub.se

Advanced Structural Elucidation and Conformational Analysis of 5 Methyl 2 Oxa 5,8 Diazaspiro 3.5 Nonane and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the precise connectivity and electronic environment of atoms within a molecule. For 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and other spectroscopic techniques would be employed for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H NMR, ¹³C NMR)

While specific, experimentally determined NMR data for this compound is not extensively reported in publicly available scientific literature, a theoretical analysis based on its structure allows for the prediction of its spectral characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the methyl group and the various methylene (B1212753) protons of the piperazine (B1678402) and oxetane (B1205548) rings. The methyl protons attached to the nitrogen atom would likely appear as a singlet. The methylene protons of the piperazine ring would exhibit complex splitting patterns (triplets or multiplets) due to coupling with adjacent protons. The protons on the oxetane ring, being diastereotopic, would be expected to show distinct chemical shifts and geminal coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework. Distinct signals would be anticipated for the methyl carbon, the spiro carbon (a quaternary carbon atom), and the methylene carbons of both the piperazine and oxetane rings. The chemical shifts of the carbons adjacent to oxygen and nitrogen atoms would be deshielded and appear at a higher frequency.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃ Singlet Quartet
Piperazine CH₂ Multiplets Triplets
Oxetane CH₂ Multiplets Triplets

Note: This table represents predicted data based on general principles of NMR spectroscopy for similar structural motifs. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₇H₁₄N₂O, HRMS would be used to verify its exact mass. This technique helps to distinguish between compounds with the same nominal mass but different elemental compositions, thus providing unambiguous confirmation of the molecular formula.

X-ray Crystallography for Three-Dimensional Structural Insights

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state. While a specific crystal structure for this compound is not available in the public domain, analysis of related spirocyclic systems provides valuable insights into the expected structural features.

Solid-State Structure Determination of Related Spirocyclic Systems

Studies on analogous diazaspiro[3.5]nonane derivatives reveal that the six-membered piperazine ring typically adopts a chair conformation to minimize steric strain. The four-membered oxetane ring would be puckered. The spirocyclic nature of the molecule imposes significant conformational rigidity. The precise bond lengths, bond angles, and torsion angles would be determined from the crystallographic data, providing a detailed picture of the molecule's geometry.

Analysis of Intermolecular Interactions in Crystalline State

In the crystalline state, molecules of this compound would be packed in a specific arrangement dictated by intermolecular forces. Although lacking strong hydrogen bond donors, weak C-H···O and C-H···N interactions, as well as van der Waals forces, would be expected to play a crucial role in stabilizing the crystal lattice. The analysis of these interactions is vital for understanding the solid-state properties of the compound.

Conformational Analysis

The conformational landscape of this compound is dictated by the interplay of the inherent geometries of the four-membered oxetane ring and the six-membered N-methylpiperazine ring, linked by a common spiro carbon atom.

Investigation of Ring Conformations within the Spiro[3.5]nonane System

Oxetane Ring Conformation:

ParameterValueReference
Ring Strain25.5 kcal/mol beilstein-journals.orgnih.gov
Puckering Angle (unsubstituted)8.7° at 140 K beilstein-journals.orgnih.gov
C-O Bond Length1.46 Å acs.org
C-C Bond Length1.53 Å acs.org

N-Methylpiperazine Ring Conformation:

The six-membered piperazine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. In this compound, the piperazine ring is substituted with a methyl group on one of the nitrogen atoms. This N-methyl group can exist in either an axial or equatorial position.

ConformerRelative StabilityKey Feature
ChairMost StableMinimizes steric and torsional strain
Twist-BoatLess StableHigher energy conformation

Study of Steric Interactions and Their Influence on Conformation (e.g., A(1,3) Strain)

Steric interactions play a crucial role in dictating the preferred conformation of the N-methylpiperazine ring within the spiro[3.5]nonane system. A key interaction to consider is the A(1,3) strain, also known as allylic strain. nih.govwikipedia.org This type of strain arises from the steric repulsion between a substituent on a trigonal center and a substituent at the allylic position. wikipedia.org

In the context of the N-methylpiperazine ring, the nitrogen atom bearing the methyl group can be considered part of a pseudo-allylic system. The orientation of the methyl group (axial vs. equatorial) will be significantly influenced by A(1,3) strain.

Equatorial Methyl Group: When the methyl group is in the equatorial position, it generally experiences less steric hindrance, which is the favored conformation in many substituted cyclohexanes and piperidines.

Axial Methyl Group: An axial methyl group can lead to significant steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). However, in certain N-substituted piperidines, particularly N-acyl or N-aryl derivatives, the axial conformation can be favored to avoid A(1,3) strain between the substituent on the nitrogen and substituents at the 2-position of the ring. rsc.orgacs.org

In this compound, the spiro-fused oxetane ring acts as a bulky substituent at the 4-position of the piperazine ring. The conformational analysis must therefore consider the steric interactions between the N-methyl group and the oxetane ring. The lowest energy conformation will be the one that minimizes the sum of all steric and torsional strains, including the A(1,3) strain involving the N-methyl group and the ring system. Computational modeling would be required to accurately predict the energetic landscape and the preferred conformations of this specific molecule.

InteractionDescriptionConsequence
1,3-Diaxial Interaction Steric repulsion between an axial substituent and other axial groups on the same side of the ring.Disfavors axial conformations for bulky groups.
A(1,3) Strain Steric interaction between a substituent on a double bond and an allylic substituent. In N-substituted piperidines, a pseudo-allylic strain can influence the conformation. nih.govwikipedia.orgacs.orgCan favor an axial orientation of a substituent at the 2-position to avoid steric clash with the N-substituent. rsc.org

Computational and Theoretical Investigations of 5 Methyl 2 Oxa 5,8 Diazaspiro 3.5 Nonane

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and energetics of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its behavior.

The electronic structure of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane would be characterized by the distribution of electrons within the molecule. An analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO suggests its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and stability. For this compound, the nitrogen and oxygen atoms are expected to have a significant influence on the energies and shapes of these frontier orbitals due to the presence of lone pairs of electrons.

Quantum chemical methods can predict the most stable three-dimensional arrangement of atoms in this compound. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. The spirocyclic nature of the compound, with a central quaternary carbon connecting the oxetane (B1205548) and piperazine (B1678402) rings, imposes significant conformational constraints. Theoretical calculations would aim to identify the lowest energy conformer and the energy barriers between different conformations.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) Note: This data is hypothetical and serves as an example of what would be obtained from quantum chemical calculations.

Parameter Value
C-O Bond Length (Oxetane) 1.45 Å
C-N Bond Length (Piperazine) 1.47 Å
C-C-C Bond Angle (Oxetane) 88.5°
C-N-C Bond Angle (Piperazine) 110.2°

Theoretical studies can elucidate the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. For instance, the nucleophilicity of the nitrogen atoms in the piperazine ring could be a key factor in its reactivity. Computational models could predict the most likely sites for electrophilic attack or protonation and the energetic favorability of different reaction pathways.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's behavior, offering insights into its dynamic properties and interactions with its environment.

Given that spirocyclic scaffolds are of interest in medicinal chemistry, modeling the interaction of this compound with biological macromolecules like proteins is a significant application of computational studies. Molecular docking simulations could predict the preferred binding orientation of the compound within the active site of a target protein. Following docking, MD simulations can be used to assess the stability of the ligand-protein complex and to calculate the binding free energy, providing a quantitative measure of the binding affinity. These studies would identify key interactions, such as hydrogen bonds and van der Waals contacts, that contribute to the binding.

Chemoinformatic Analysis

Chemoinformatic analysis involves the use of computational methods to analyze chemical data. For this compound, this analysis is currently limited to basic molecular descriptors available from chemical databases.

Exploration of Molecular Diversity and Chemical Space

A comprehensive exploration of the molecular diversity and chemical space surrounding this compound has not been specifically published. Such an analysis would typically involve comparing its structural and physicochemical properties to large chemical libraries to understand its uniqueness and potential for occupying novel regions of chemical space. While this compound is listed in commercial and public databases, a formal study of its diversity and chemical space positioning is not available.

Predictive Modeling of Molecular Properties (e.g., Predicted Collision Cross Section)

Predictive modeling for various molecular properties of this compound has been performed by some chemical suppliers. These predictions offer estimations of the compound's physicochemical behavior. However, it is crucial to note that these are computationally derived values and have not been experimentally verified in published literature. A key predicted property is the Collision Cross Section (CCS), which is a measure of the ion's size and shape in the gas phase. Unfortunately, predicted CCS values for this specific compound are not available in the public domain.

Some predicted physicochemical properties for a related salt, this compound dihydrochloride (B599025), have been calculated and are presented below.

PropertyPredicted Value
Topological Polar Surface Area (TPSA)24.5 Ų
LogP0.134
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds0

Bioisosteric Potential Assessment through Computational Methods

A computational assessment of the bioisosteric potential of this compound is not found in the reviewed literature. Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. Such an assessment for this compound would involve computational comparisons of its size, shape, and electronic properties to known pharmacophores or functional groups. Without dedicated studies, its potential as a bioisostere for other chemical moieties remains speculative.

Applications in Pre Clinical Chemical Biology and Medicinal Chemistry Research

Design and Synthesis as Molecular Scaffolds and Building Blocks

The rigid, three-dimensional structure of oxa-diazaspiro compounds makes them attractive scaffolds for the development of novel therapeutic agents. The defined spatial arrangement of their constituent atoms provides a fixed framework upon which various functional groups can be appended, allowing for a systematic exploration of chemical space and the optimization of interactions with biological targets.

Utility in Fragment-Based Drug Discovery

Construction of Chemical Libraries

The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds against a wide array of biological targets. Oxa-diazaspiro scaffolds have been incorporated into various chemical libraries for the discovery of novel bioactive molecules. Patents describe libraries of oxa-diazaspiro[5.5]undecanone and 1-oxa-3,8-diaza-spiro[4.5]decane-2,4-dione derivatives developed for identifying neurokinin antagonists and compounds for treating central nervous system disorders. google.com The modular nature of the synthesis of these compounds allows for the introduction of a wide range of substituents, leading to libraries with significant chemical diversity.

Exploration as Bioisosteres in Lead Optimization

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a key tactic in medicinal chemistry for improving the potency, selectivity, and pharmacokinetic properties of a lead compound. The oxa-diazaspiro motif has been explored as a bioisosteric replacement for more common heterocyclic rings.

Replacement of Common Motifs (e.g., Piperazine (B1678402), Morpholine)

Piperazine and morpholine (B109124) are ubiquitous motifs in medicinal chemistry, often found in compounds targeting the central nervous system. However, their flexibility and potential for off-target effects can be disadvantageous. The rigid framework of oxa-diazaspiro scaffolds offers a compelling alternative. By constraining the conformation of the diamine or amino-ether functionalities, these spirocycles can enhance selectivity and reduce the entropic penalty upon binding to a target. Although direct comparative studies with 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane are not publicly documented, the rationale for its use as a piperazine or morpholine bioisostere is well-founded in the principles of medicinal chemistry.

Investigation of Protein-Ligand Interactions and Enzyme Mechanisms

Understanding how a small molecule interacts with its protein target is crucial for rational drug design. While specific crystallographic or detailed mechanistic studies involving this compound are not widely published, the broader class of oxa-diazaspiro compounds has been implicated in the inhibition of various enzymes and the modulation of receptor function. For instance, oxadiaza- and triazaspiro[4.5]decylmethylimidazoles have been investigated as inhibitors of prenyl-protein transferase. google.com Furthermore, various oxa-diazaspiro compounds have been developed with pharmacological activity towards the sigma (σ) receptor and the µ-opioid receptor, indicating their ability to engage in specific protein-ligand interactions for the treatment of pain. google.com The development of these compounds as neurokinin antagonists also points to their capacity to disrupt protein-protein or peptide-receptor interactions. rvo.nl

Studies on Enzyme Inhibition and Affinity (e.g., PARP-1 affinity)

There is currently no published research investigating the inhibitory effects or binding affinity of this compound towards any enzyme, including Poly (ADP-ribose) polymerase 1 (PARP-1).

Receptor Binding Studies (e.g., Muscarinic Receptors, Beta-Adrenoceptors, NQO1)

No studies have been found that characterize the binding profile of this compound at muscarinic receptors, beta-adrenoceptors, or NAD(P)H:quinone oxidoreductase 1 (NQO1).

Pre-clinical Pharmacokinetic Profile Modulation

Detailed in vivo or in vitro pharmacokinetic studies for this compound are not available in the public domain.

Research on Half-Life (T1/2) and Volume of Distribution (Vss) in Animal Models

There is no data from animal models detailing the half-life or volume of distribution for this compound.

Studies on Clearance and Oral Bioavailability in Pre-clinical Settings

Information regarding the clearance rate and oral bioavailability of this compound in any pre-clinical model has not been reported.

Cellular Biology and Biological Response Assessment (Non-Clinical)

Investigations into the cellular effects of this compound are not present in the current body of scientific literature.

Investigation of Cytotoxicity in Cell Lines

There are no published studies that have assessed the cytotoxic potential of this compound in any cancer or non-cancer cell lines.

Analysis of DNA Damaging Properties in Research Models

Currently, there are no publicly available research findings detailing the analysis of DNA damaging properties of this compound in any research models.

Modulation of Biological Responses (e.g., Lipogenesis Inhibition in Rat Hepatocytes)

There is no available scientific literature or data on the effects of this compound on the modulation of biological responses, such as the inhibition of lipogenesis in rat hepatocytes.

Comparative Analysis and Structure Activity/structure Property Relationship Studies

Comparison with Related Spirocyclic Systems

The spirocyclic nature of these compounds imparts a rigid, three-dimensional structure, which is often a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets. The replacement of a carbon atom with an oxygen atom in the oxetane (B1205548) ring of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, for instance, is expected to alter its lipophilicity and metabolic stability compared to its purely nitrogen-containing counterparts. enamine.net

CompoundMolecular FormulaMolecular Weight (g/mol)General Structural Features
This compoundC7H14N2O142.20Contains an oxetane ring and a piperazine (B1678402) ring with a methyl group on one of the nitrogen atoms.
2-oxa-7-azaspiro[3.5]nonaneC7H13NO127.18Features an oxetane ring and a piperidine (B6355638) ring. sigmaaldrich.com
2,7-diazaspiro[3.5]nonaneC7H14N2126.20Comprises an azetidine (B1206935) ring and a piperidine ring. nih.gov
2,8-diazaspiro[4.5]decaneC8H16N2140.23Consists of a pyrrolidine (B122466) ring and a piperidine ring.

In medicinal chemistry, the concept of isosterism and bioisosterism is pivotal in the design of new therapeutic agents with improved properties. Spirocyclic diamines, including the 2-oxa-5,8-diazaspiro[3.5]nonane scaffold, are often considered as bioisosteres of piperazine. nih.govresearchgate.netmdpi.com The piperazine motif is prevalent in many approved drugs, but its metabolic susceptibility can be a drawback. The rigid spirocyclic core can offer an advantage by enhancing metabolic stability and providing a more defined orientation of substituents for interaction with biological targets. enamine.net

The replacement of a piperazine ring with a diazaspiroalkane can lead to changes in affinity for biological targets. For instance, in the development of σ2 receptor ligands, replacing a piperazine moiety with diazaspiroalkanes resulted in a loss of affinity for the σ2R. nih.govmdpi.com However, such modifications can sometimes enhance other desirable properties, such as selectivity or pharmacokinetic profiles. The introduction of an oxygen atom, as in this compound, can further modulate properties like solubility and hydrogen bond accepting capacity.

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by the nature and position of its substituents. The methyl group on the nitrogen atom at position 5 (N-methylation) has a notable electronic effect. N-alkylation can alter the electronic properties and reactivity of nitrogen-containing molecules. nih.govresearchgate.net

Structure-Activity Relationships (SAR) in Biological Contexts (Pre-clinical)

While specific preclinical data for this compound is limited in the public domain, general principles of SAR for related spirocyclic diamines can provide valuable insights. These compounds have been explored as scaffolds in the design of enzyme inhibitors and receptor modulators. nih.govnih.gov

The rigid three-dimensional structure of spirocyclic diamines allows for precise positioning of functional groups to interact with the binding sites of enzymes. Derivatives of 2,7-diazaspiro[3.5]nonane have been investigated as covalent inhibitors of KRAS G12C, a key protein in cancer signaling pathways. nih.gov The spirocyclic core serves as a scaffold to orient an acryloyl group that forms a covalent bond with the target protein.

In the context of this compound, modifications to the accessible nitrogen at position 8 or the introduction of substituents on the carbon framework could significantly impact its affinity and potency as an enzyme inhibitor. The methyl group at position 5 would likely influence the molecule's interaction with the enzyme's binding pocket and could also affect its metabolic stability.

The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critically influenced by its structural features. Spirocyclic frameworks are often introduced to improve metabolic stability. enamine.net The replacement of metabolically labile groups with more robust spirocycles can lead to a longer half-life and improved oral bioavailability.

Structural FeaturePotential Impact on Preclinical Pharmacokinetics
Spirocyclic CoreIncreased metabolic stability, improved rigidity for target binding. enamine.net
Oxetane RingModulation of lipophilicity and solubility, potential for hydrogen bonding.
N-Methyl GroupPotential site for metabolism (N-demethylation), can influence binding affinity and basicity. mdpi.com
Secondary AmineProvides a point for further functionalization to modulate properties.

Structure-Property Relationships (SPR) for Design Optimization (e.g., Water Solubility in Design Contexts)

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the characterization of this compound. At present, there are no published research findings that detail systematic studies on the structure-property relationships (SPR) of this compound. Specifically, literature detailing how modifications to the molecular structure of this compound influence its physicochemical properties, such as water solubility, is not available.

The design and optimization of drug candidates or other functional molecules often rely on a deep understanding of how structural changes impact properties like solubility, permeability, and metabolic stability. This is typically achieved by synthesizing a series of analogs and measuring the relevant properties, thereby establishing a relationship between chemical structure and the observed physical or biological effects.

For this compound, such comparative data does not appear to exist in the public domain. While computational tools can predict certain properties, these predictions are not a substitute for experimentally derived data that would form the basis of a robust SPR analysis. For instance, calculated LogP (a measure of lipophilicity) values are available in some databases, but these are theoretical and have not been contextualized within a series of analogs to guide design optimization.

Consequently, the generation of data tables illustrating the impact of structural modifications on water solubility or other properties is not possible at this time. The detailed research findings that would underpin a discussion on design optimization for this specific scaffold have not been reported in peer-reviewed literature or patent filings.

Future Research Directions and Outlook for 5 Methyl 2 Oxa 5,8 Diazaspiro 3.5 Nonane

Development of Novel Synthetic Routes

Future research will likely focus on the development of more efficient, stereoselective, and environmentally friendly synthetic routes to 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane and its derivatives. The exploration of novel catalytic systems, including transition metal catalysis and organocatalysis, could lead to higher yields and better control over the stereochemistry of the spirocenter. The development of multicomponent reactions, which allow for the construction of complex molecules in a single step, is another promising avenue. These advancements would not only facilitate the synthesis of the parent compound but also enable the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric CatalysisHigh enantiomeric purity, access to specific stereoisomers.Development of chiral ligands and catalysts.
Multicomponent ReactionsIncreased efficiency, reduced waste, molecular diversity.Discovery of new reaction pathways.
Flow ChemistryImproved safety, scalability, and reaction control.Optimization of reaction conditions in continuous flow reactors.
Green Chemistry ApproachesUse of renewable starting materials, solvent-free reactions.Minimizing environmental impact of synthesis.

Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough understanding of the three-dimensional structure and dynamics of this compound is crucial for its future applications. Advanced spectroscopic techniques will play a pivotal role in this endeavor. While standard techniques like NMR and mass spectrometry will continue to be essential, more sophisticated methods could provide deeper insights. For instance, two-dimensional and solid-state NMR could elucidate conformational preferences and intermolecular interactions. Chiroptical spectroscopy techniques, such as circular dichroism, will be vital for determining the absolute configuration of chiral derivatives. Furthermore, advanced imaging techniques like X-ray crystallography of co-crystals could reveal detailed information about its interactions with biological targets.

TechniqueInformation GainedFuture Application
2D NMR (e.g., NOESY, ROESY)Spatial proximity of atoms, conformational analysis.Understanding molecular shape and flexibility.
Solid-State NMRStructure and dynamics in the solid state.Characterizing crystalline forms and polymers.
Circular Dichroism (CD)Absolute configuration of chiral molecules.Quality control for enantiomerically pure synthesis.
X-ray CrystallographyPrecise three-dimensional atomic arrangement.Elucidating binding modes with biological macromolecules.

Expansion of Computational Modeling Applications

Computational modeling is a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, computational studies can be employed to explore its conformational landscape, predict its physicochemical properties (such as solubility and lipophilicity), and model its interactions with potential biological targets. Techniques like Density Functional Theory (DFT) can be used to calculate electronic properties and reactivity. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its complexes. These computational approaches can accelerate the drug discovery process by identifying promising derivatives for synthesis and biological evaluation.

Modeling TechniqueApplicationPredicted Outcomes
Density Functional Theory (DFT)Calculation of electronic structure and reactivity.Reaction mechanisms, spectroscopic properties.
Molecular Dynamics (MD)Simulation of molecular motion over time.Conformational changes, binding affinities.
Quantitative Structure-Activity Relationship (QSAR)Correlation of chemical structure with biological activity.Prediction of activity for unsynthesized analogues.
Virtual ScreeningDocking of a library of compounds into a biological target.Identification of potential lead compounds.

Exploration of New Chemical Biology Applications and Target Identification

The structural features of this compound make it an attractive scaffold for the design of biologically active molecules. Future research will likely involve screening this compound and its derivatives against a wide range of biological targets to identify novel therapeutic applications. The presence of nitrogen and oxygen atoms suggests potential for hydrogen bonding and other interactions with proteins and nucleic acids. By modifying the substituents on the spirocyclic core, it may be possible to develop potent and selective inhibitors of enzymes or modulators of receptors. The use of chemical proteomics and other advanced techniques could help in identifying the specific cellular targets of bioactive derivatives.

Research AreaObjectivePotential Therapeutic Areas
High-Throughput ScreeningIdentify initial biological activities.Infectious diseases, oncology, neurology.
Fragment-Based Drug DiscoveryUse the spiro-scaffold as a starting point for lead generation.Development of novel drugs.
Chemical Probe DevelopmentCreate tools to study biological processes.Elucidation of disease mechanisms.
Target DeconvolutionIdentify the specific protein targets of active compounds.Validation of new drug targets.

Integration into Multidisciplinary Research Platforms

The full potential of this compound will be best realized through its integration into multidisciplinary research platforms. Collaborations between synthetic chemists, computational chemists, biologists, and material scientists will be essential. For instance, chemists can synthesize novel derivatives, which can then be evaluated by biologists for their therapeutic potential. Computational chemists can provide theoretical insights to guide the design of new compounds. In materials science, this spiro-compound could be explored as a building block for the development of novel polymers or functional materials with unique optical or electronic properties. Such integrated approaches will be crucial for translating fundamental research into practical applications.

Q & A

Basic: What synthetic methodologies are commonly employed for 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane and its derivatives?

Methodological Answer:
The synthesis typically involves spirocyclic scaffold construction via cyclization or ring-closing reactions. For example:

  • tert-Butyl-protected intermediates (e.g., tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate) are synthesized using carbamate or amide coupling, followed by deprotection .
  • Diazaspiro scaffolds are formed via intramolecular nucleophilic substitution or transition-metal-catalyzed cross-coupling. Purification often requires chromatography (e.g., silica gel) or recrystallization .
  • Key reagents include Boc-protected amines and spirocyclic precursors (e.g., 2-oxaspiro[3.5]nonan-7-one derivatives) .

Basic: What analytical techniques are critical for structural characterization of this spirocyclic compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms spirocyclic connectivity and methyl group positioning (e.g., δ 1.2–1.5 ppm for methyl protons) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., salt bridges with Glu172 in sigma receptors) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 156.2 for the free base) .

Basic: What are the primary pharmacological targets of this compound derivatives?

Methodological Answer:

  • Sigma-1 Receptor (S1R) : Derivatives exhibit high binding affinity (e.g., KiS1R = 2.7–13 nM) and antagonism, validated via radioligand displacement assays (e.g., [³H]-(+)-pentazocine) .
  • In Vivo Models : Antiallodynic effects (e.g., 20 mg/kg dose in mice) are reversed by S1R agonists (e.g., PRE-084), confirming target specificity .

Advanced: How can contradictory functional activity data in structure-activity relationship (SAR) studies be resolved?

Methodological Answer:
Contradictions often arise from subtle structural variations:

  • Functional Assays : Compare intrinsic activity (e.g., antagonism vs. partial agonism) using calcium flux or cAMP assays .
  • Structural Analogs : Introduce substituents (e.g., amide groups) to probe hydrogen-bonding interactions with Glu172 in S1R .
  • Mutagenesis Studies : Replace key residues (e.g., Glu172Ala) to validate binding mechanisms .

Advanced: What computational strategies optimize sigma receptor binding affinity?

Methodological Answer:

  • Molecular Docking : Simulate ligand-receptor interactions (e.g., salt bridges with Glu172) using software like AutoDock Vina .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2 Å for high-affinity compounds) .
  • QM/MM Calculations : Evaluate electronic effects of methyl substituents on spirocyclic rigidity .

Advanced: What challenges exist in synthesizing enantiomerically pure forms of this spiro compound?

Methodological Answer:

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation .
  • Asymmetric Catalysis : Employ palladium-catalyzed cyclization with chiral ligands (e.g., BINAP) .
  • X-ray Diffraction : Confirm enantiopurity by resolving crystal structures .

Handling & Storage: What precautions ensure compound stability during experiments?

Methodological Answer:

  • Storage : Keep at 2–8°C in airtight, amber vials under inert gas (e.g., argon) to prevent oxidation .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture-sensitive conditions .
  • Handling : Use explosion-proof equipment and grounded containers during transfers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.